3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to create derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization and functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may disrupt biological membrane systems, leading to cell death or inhibition of cell growth . Additionally, it can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds share a similar core structure and have been studied for their bioactive properties.
Dihydroquinolinones: Known for their antiproliferative and antitumor activities.
Uniqueness
3,6-dimethyl-4-oxo-N-[3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide stands out due to its unique combination of quinoline and furo[2,3-d]pyrimidine structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-17(18-20(28-14)23-13-24(2)21(18)27)19(26)22-10-6-12-25-11-5-8-15-7-3-4-9-16(15)25/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVJNYSRWDYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)C)C(=O)NCCCN3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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